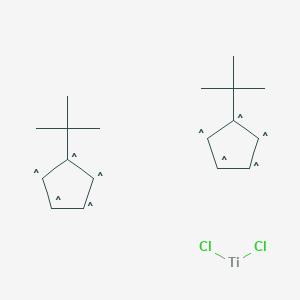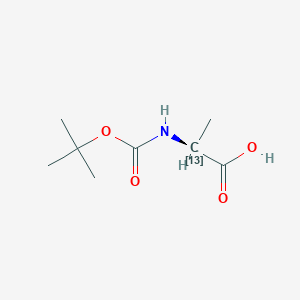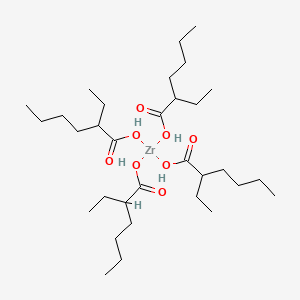
2-Ethylhexanoic acid;zirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zirconium(IV) 2-ethylhexanoate is typically synthesized by reacting zirconium compounds, such as zirconium tetrachloride, with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZrCl4+4C8H16O2→Zr(C8H15O2)4+4HCl
This reaction involves the substitution of chloride ions with 2-ethylhexanoate ligands, resulting in the formation of zirconium(IV) 2-ethylhexanoate .
Industrial Production Methods
In industrial settings, the production of zirconium(IV) 2-ethylhexanoate involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Zirconium(IV) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxide (ZrO2).
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands, such as acetates or alkoxides.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or air.
Substitution: Requires the presence of suitable ligands and often involves heating or refluxing to facilitate the reaction.
Major Products
Oxidation: Zirconium oxide (ZrO2).
Substitution: Various zirconium complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Zirconium(IV) 2-ethylhexanoate has a wide range of applications in scientific research, including:
Biology: Employed in the preparation of yttria-stabilized zirconia films for solid oxide fuel cells.
Medicine: Investigated for potential use in biomedical applications due to its biocompatibility and stability.
Industry: Utilized in the production of coatings, catalysts, and other advanced materials.
Mecanismo De Acción
The mechanism of action of zirconium(IV) 2-ethylhexanoate primarily involves its role as a precursor in the formation of zirconium-containing thin films. During deposition processes, the compound undergoes thermal decomposition or chemical reactions to form zirconium oxide or other zirconium-based materials. The molecular targets and pathways involved in these processes depend on the specific deposition technique and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Zirconium(IV) acetate: Another zirconium precursor used in thin film deposition.
Zirconium(IV) tert-butoxide: Used in the synthesis of zirconium-containing materials.
Zirconium(IV) propoxide: Employed in the preparation of zirconium-based coatings and catalysts.
Uniqueness
Zirconium(IV) 2-ethylhexanoate is unique due to its specific ligand structure, which provides distinct properties such as solubility in organic solvents and suitability for certain deposition techniques. Its use in the preparation of yttria-stabilized zirconia films for solid oxide fuel cells also sets it apart from other zirconium precursors .
Propiedades
Fórmula molecular |
C32H64O8Zr |
|---|---|
Peso molecular |
668.1 g/mol |
Nombre IUPAC |
2-ethylhexanoic acid;zirconium |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
XVKFNYWCEGQKPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


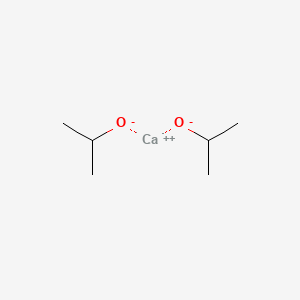
![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)
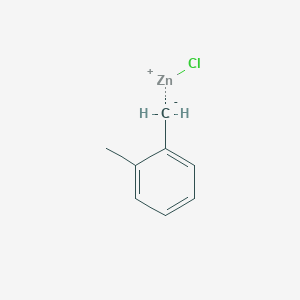
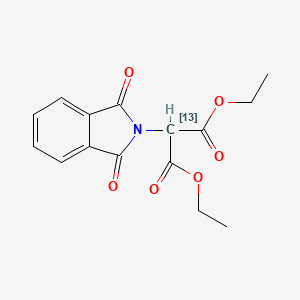
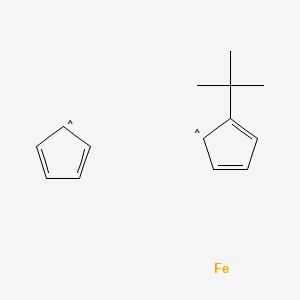



![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)

